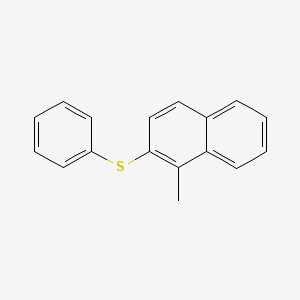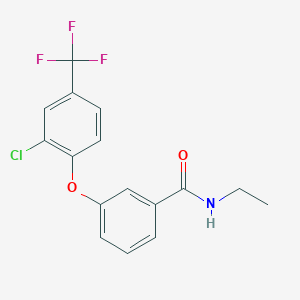
Benzamide, 3-(2-chloro-4-(trifluoromethyl)phenoxy)-N-ethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, 3-(2-chloro-4-(trifluoromethyl)phenoxy)-N-ethyl- is a complex organic compound characterized by its unique chemical structure. This compound is notable for its applications in various fields, including chemistry, biology, medicine, and industry. Its structure includes a benzamide core with a 2-chloro-4-(trifluoromethyl)phenoxy group and an N-ethyl substitution, which imparts specific properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 3-(2-chloro-4-(trifluoromethyl)phenoxy)-N-ethyl- typically involves multiple steps. One common method includes the nucleophilic aromatic substitution reaction where a suitable phenol derivative reacts with a chlorinated benzamide under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a polar aprotic solvent like dimethyl sulfoxide (DMSO). The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and safety. Continuous flow nitration, for example, has been developed for similar compounds, allowing for better control over reaction parameters and scalability . This method can be adapted for the synthesis of Benzamide, 3-(2-chloro-4-(trifluoromethyl)phenoxy)-N-ethyl- to meet industrial demands.
Analyse Des Réactions Chimiques
Types of Reactions
Benzamide, 3-(2-chloro-4-(trifluoromethyl)phenoxy)-N-ethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 and sodium borohydride (NaBH4) are used.
Substitution: Bases like potassium carbonate (K2CO3) and solvents like DMSO are frequently employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
Benzamide, 3-(2-chloro-4-(trifluoromethyl)phenoxy)-N-ethyl- has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of dyes, plastics, and other industrial materials.
Mécanisme D'action
The mechanism of action of Benzamide, 3-(2-chloro-4-(trifluoromethyl)phenoxy)-N-ethyl- involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with proteins, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fomesafen: An N-sulfonylcarboxamide with a similar phenoxy group, used as a herbicide.
Benzamide, N-{{{4-{2-chloro-4-(trifluoromethyl)phenoxy}-2-fluorophenyl} amino}carbonyl}-2,6-difluoro-: Another benzamide derivative with fluorine substitutions.
Uniqueness
Benzamide, 3-(2-chloro-4-(trifluoromethyl)phenoxy)-N-ethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and reactivity, making it valuable in various applications.
Propriétés
Numéro CAS |
90936-95-1 |
|---|---|
Formule moléculaire |
C16H13ClF3NO2 |
Poids moléculaire |
343.73 g/mol |
Nom IUPAC |
3-[2-chloro-4-(trifluoromethyl)phenoxy]-N-ethylbenzamide |
InChI |
InChI=1S/C16H13ClF3NO2/c1-2-21-15(22)10-4-3-5-12(8-10)23-14-7-6-11(9-13(14)17)16(18,19)20/h3-9H,2H2,1H3,(H,21,22) |
Clé InChI |
HAYFSWOWIUSEJS-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=O)C1=CC(=CC=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


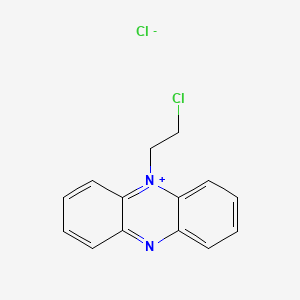
![(6E)-6-{[(1,3-Dihydro-2H-benzimidazol-2-ylidene)methyl]imino}-4-nitrocyclohexa-2,4-dien-1-one](/img/structure/B14351552.png)
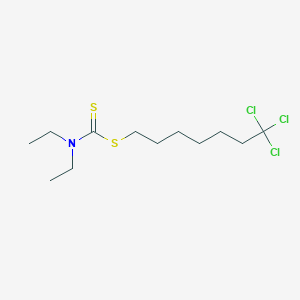

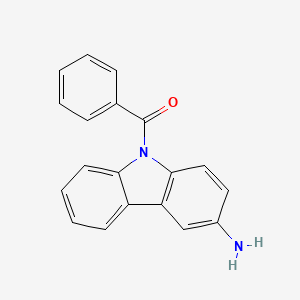
![Ethyl 2-methyl-2-[methyl(diphenyl)silyl]decanoate](/img/structure/B14351559.png)
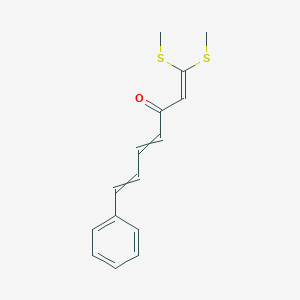

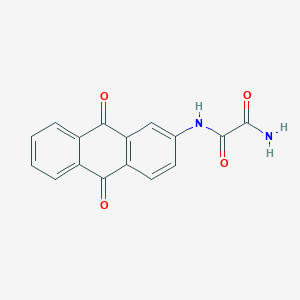
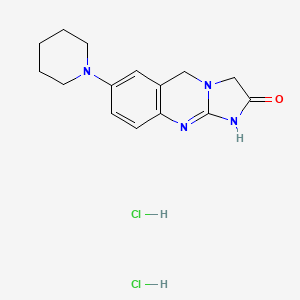
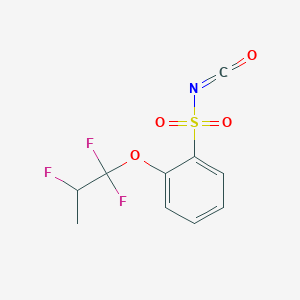
![2-Phenylspiro[4.4]nona-1,3-diene](/img/structure/B14351606.png)
![3,5-Dinitro-N-[3-(trimethoxysilyl)propyl]benzamide](/img/structure/B14351612.png)
